N-Formyl Lenalidomide
CAS No.:
Cat. No.: VC0205059
Molecular Formula: C₁₄H₁₃N₃O₄
Molecular Weight: 287.27
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₁₃N₃O₄ |
|---|---|
| Molecular Weight | 287.27 |
Introduction
Chemical Properties and Structure
N-Formyl Lenalidomide possesses distinct chemical characteristics that are essential for its identification and analysis in pharmaceutical preparations. The following table provides detailed information about its chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2197414-56-3 |
| Molecular Formula | C14H13N3O4 |
| Molecular Weight | 287.27 |
| IUPAC Name | N-(2-(2, 6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide |
| Status | Available as reference standard |
The compound's structure features the core isoindolinone and piperidine-dione moieties found in Lenalidomide, with the addition of a formyl group at the amino position. This formylation changes the compound's physical and chemical properties, potentially affecting its stability, solubility, and biological interactions compared to Lenalidomide.
Comparative Analysis with Lenalidomide
Understanding the relationship between N-Formyl Lenalidomide and its parent compound provides important context for pharmaceutical research and quality control. The following table compares key aspects of both compounds:
| Characteristic | N-Formyl Lenalidomide | Lenalidomide |
|---|---|---|
| Role | Pharmaceutical impurity | Active pharmaceutical ingredient |
| Clinical Application | Not intended for therapeutic use | Treatment of multiple myeloma |
| Formation | Byproduct during synthesis | Intentionally synthesized active ingredient |
| Monitoring Purpose | Quality control target | Dosage verification |
Lenalidomide has demonstrated significant clinical efficacy in randomized trials, with progression-free survival rates of 98%, 93%, and 91% at one, two, and three years, respectively, compared to 89%, 76%, and 66% in observation groups . This clinical importance of Lenalidomide underscores the necessity of controlling impurities like N-Formyl Lenalidomide during pharmaceutical production.
Significance in Pharmaceutical Analysis
As an impurity of Lenalidomide, N-Formyl Lenalidomide has significant implications for pharmaceutical quality control and regulatory compliance. The presence of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of Lenalidomide formulations.
Pharmaceutical quality standards typically establish acceptable limits for impurities based on various factors including:
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Daily intake of the active pharmaceutical ingredient
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Duration of treatment
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Route of administration
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Potential toxicity of the impurity
N-Formyl Lenalidomide serves as an important quality indicator during Lenalidomide manufacturing processes. Its presence above established thresholds could potentially affect:
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The pharmacological properties of the final drug product
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Stability and shelf-life of Lenalidomide formulations
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Safety profile of the medication
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Regulatory approval status of the pharmaceutical product
| Analytical Technique | Application in Impurity Analysis |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment |
| Infrared (IR) Spectroscopy | Functional group identification |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Enhanced separation of closely related impurities |
For N-Formyl Lenalidomide analysis, method validation would typically include parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantification, and robustness. The development of specific, sensitive, and robust analytical methods for this impurity would constitute an important area of pharmaceutical analytical research.
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